molecular formula C14H14Cl3N2OP B14350478 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline CAS No. 92253-66-2

3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline

Cat. No.: B14350478
CAS No.: 92253-66-2
M. Wt: 363.6 g/mol
InChI Key: BVDPFTYEGGGEDO-UHFFFAOYSA-N
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Description

3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline typically involves multi-step organic reactions. The process begins with the chlorination of aniline derivatives, followed by the introduction of a phosphoryl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex oxygenated compounds.

    Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated aromatic compounds, while reduction could produce simpler aniline derivatives.

Scientific Research Applications

3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site or modulating the compound’s reactivity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-methylaniline
  • 4-methylaniline
  • 3-chloro-4-methylaniline

Uniqueness

Compared to similar compounds, 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline stands out due to the presence of multiple chlorine atoms and a phosphoryl group. These features confer unique chemical properties, such as increased reactivity and potential for forming complex structures, making it valuable for specialized applications in research and industry.

Properties

CAS No.

92253-66-2

Molecular Formula

C14H14Cl3N2OP

Molecular Weight

363.6 g/mol

IUPAC Name

3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline

InChI

InChI=1S/C14H14Cl3N2OP/c1-9-3-5-11(7-13(9)15)18-21(17,20)19-12-6-4-10(2)14(16)8-12/h3-8H,1-2H3,(H2,18,19,20)

InChI Key

BVDPFTYEGGGEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NP(=O)(NC2=CC(=C(C=C2)C)Cl)Cl)Cl

Origin of Product

United States

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